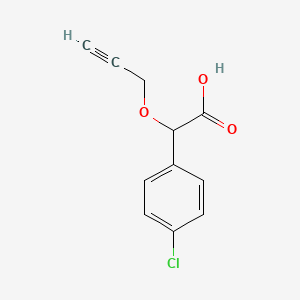
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid
描述
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid is an organic compound that features a chlorinated phenyl group, an acetylenic group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenylacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
化学反应分析
Types of Reactions
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ketone or corresponding carboxylic acids.
Reduction: Formation of 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethanol.
Substitution: Formation of substituted phenyl derivatives.
科学研究应用
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and polymers.
作用机制
The mechanism of action of 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid involves its interaction with specific molecular targets. The acetylenic group can participate in covalent bonding with enzymes or receptors, leading to modulation of biological pathways. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)ethanol
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)ketone
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)propanoic acid
Uniqueness
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid is unique due to its combination of a chlorinated phenyl group and an acetylenic group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
655223-09-9 |
|---|---|
分子式 |
C11H9ClO3 |
分子量 |
224.64 g/mol |
IUPAC 名称 |
2-(4-chlorophenyl)-2-prop-2-ynoxyacetic acid |
InChI |
InChI=1S/C11H9ClO3/c1-2-7-15-10(11(13)14)8-3-5-9(12)6-4-8/h1,3-6,10H,7H2,(H,13,14) |
InChI 键 |
UODLIGAEPGYRCI-UHFFFAOYSA-N |
规范 SMILES |
C#CCOC(C1=CC=C(C=C1)Cl)C(=O)O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


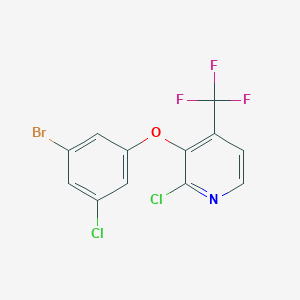


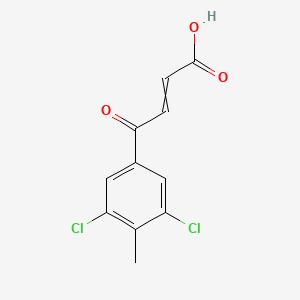
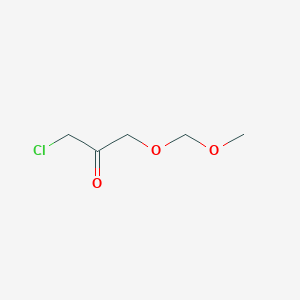
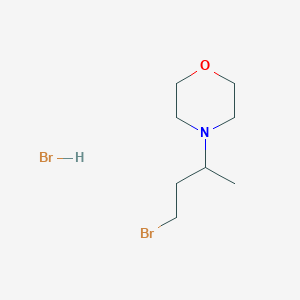
![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)
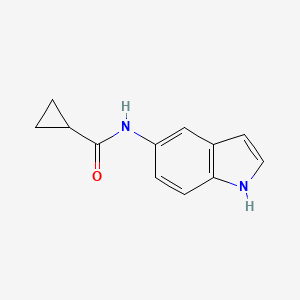
![4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)

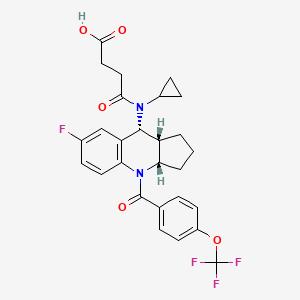
![1(3H)-Isobenzofuranone, 3-[2,4-bis(dimethylamino)phenyl]-3-[4-(diethylamino)-2-methylphenyl]-](/img/structure/B8615286.png)
